2-[2-[[4-[2-[2-[(Z)-hexadec-9-enoyl]oxyethylamino]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[[4-[2-[2-[(Z)-hexadec-9-enoyl]oxyethylamino]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate is a complex organic compound characterized by its anthracene core structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[4-[2-[2-[(Z)-hexadec-9-enoyl]oxyethylamino]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate involves multiple steps, starting with the preparation of the anthracene core. The anthracene core is functionalized with hydroxyl and amino groups through a series of reactions, including nitration, reduction, and diazotization. The final step involves the esterification of the amino groups with (Z)-hexadec-9-enoic acid under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the anthracene core can yield dihydroanthracene derivatives.
Substitution: The amino groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Dihydroanthracene compounds.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
2-[2-[[4-[2-[2-[(Z)-hexadec-9-enoyl]oxyethylamino]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its anthracene core.
Medicine: Explored for its anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular proteins and enzymes. The anthracene core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound’s functional groups can form covalent bonds with amino acid residues in proteins, inhibiting their activity. These interactions lead to the modulation of various molecular pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: Shares the anthracene core but lacks the extensive functionalization.
Doxorubicin: An anthracycline antibiotic with a similar core structure but different functional groups.
Mitoxantrone: Another anthracene derivative used in cancer therapy.
Uniqueness
2-[2-[[4-[2-[2-[(Z)-hexadec-9-enoyl]oxyethylamino]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with both DNA and proteins makes it a versatile compound for various applications.
Properties
Molecular Formula |
C54H84N4O8 |
---|---|
Molecular Weight |
917.3 g/mol |
IUPAC Name |
2-[2-[[4-[2-[2-[(Z)-hexadec-9-enoyl]oxyethylamino]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C54H84N4O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-47(61)65-41-39-55-35-37-57-43-31-32-44(50-49(43)53(63)51-45(59)33-34-46(60)52(51)54(50)64)58-38-36-56-40-42-66-48(62)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,31-34,55-60H,3-12,17-30,35-42H2,1-2H3/b15-13-,16-14- |
InChI Key |
KESKUEBOAKULLW-VMNXYWKNSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OCCNCCNC1=C2C(=O)C3=C(C=CC(=C3C(=O)C2=C(C=C1)NCCNCCOC(=O)CCCCCCC/C=C\CCCCCC)O)O |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCCNCCNC1=C2C(=C(C=C1)NCCNCCOC(=O)CCCCCCCC=CCCCCCC)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.